

# The Historical Trajectory of Propoxur: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	Propoxon
CAS No.:	5823-13-2
Cat. No.:	B13943047

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## Introduction

Propoxur, a carbamate insecticide, was first introduced in 1959 by Bayer.[1][2] This document provides a comprehensive overview of the historical context, development, mechanism of action, and toxicological profile of propoxur. It is designed to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

## Historical Development and Use

Developed in Germany, propoxur (2-isopropoxyphenyl methylcarbamate) emerged as a significant broad-spectrum insecticide, offering an alternative to the organochlorine and organophosphate pesticides prevalent at the time.[2] Marketed under trade names such as Baygon® and Uden®, its applications have been diverse, ranging from the control of household pests like cockroaches and mosquitoes to the management of insects in agriculture and forestry.[2][3]

Propoxur is a non-systemic insecticide that acts as a contact and stomach poison.[3] It has been widely used in public health to control vectors like Anopheles mosquitoes, as well as for managing pests affecting crops such as sugar cane, cocoa, grapes, maize, and cotton.[3] Over the years, its use has been subject to increasing regulatory scrutiny due to concerns about its potential toxicity, particularly to children.[4][5] This has led to restrictions and voluntary cancellations of certain residential uses.[4] In Europe, the use of propoxur products ceased after 2002 as no manufacturer applied for its re-approval.[1]

## Chemical Synthesis

The industrial synthesis of propoxur typically involves the reaction of 2-isopropoxyphenol with methyl isocyanate, often in the presence of a catalyst.[2]

## Experimental Protocol: Synthesis of Propoxur

Objective: To synthesize propoxur from 2-isopropoxyphenol and methyl isocyanate.[2]

Materials:

- 2-isopropoxyphenol
- Methyl isocyanate (MIC)
- N,N-dimethylbenzylamine (catalyst)
- Glass reactor equipped with a mechanical stirrer, condenser, and dropping funnel
- Heating mantle

Procedure:

- In the glass reactor, combine 2-isopropoxyphenol and the catalyst in a molar ratio of 1:0.001-0.05.
- Stir the mixture and cool it.
- Slowly add methyl isocyanate (MIC) dropwise to the reactor. The molar ratio of 2-isopropoxyphenol to MIC should be maintained between 1:1 and 1:1.2.

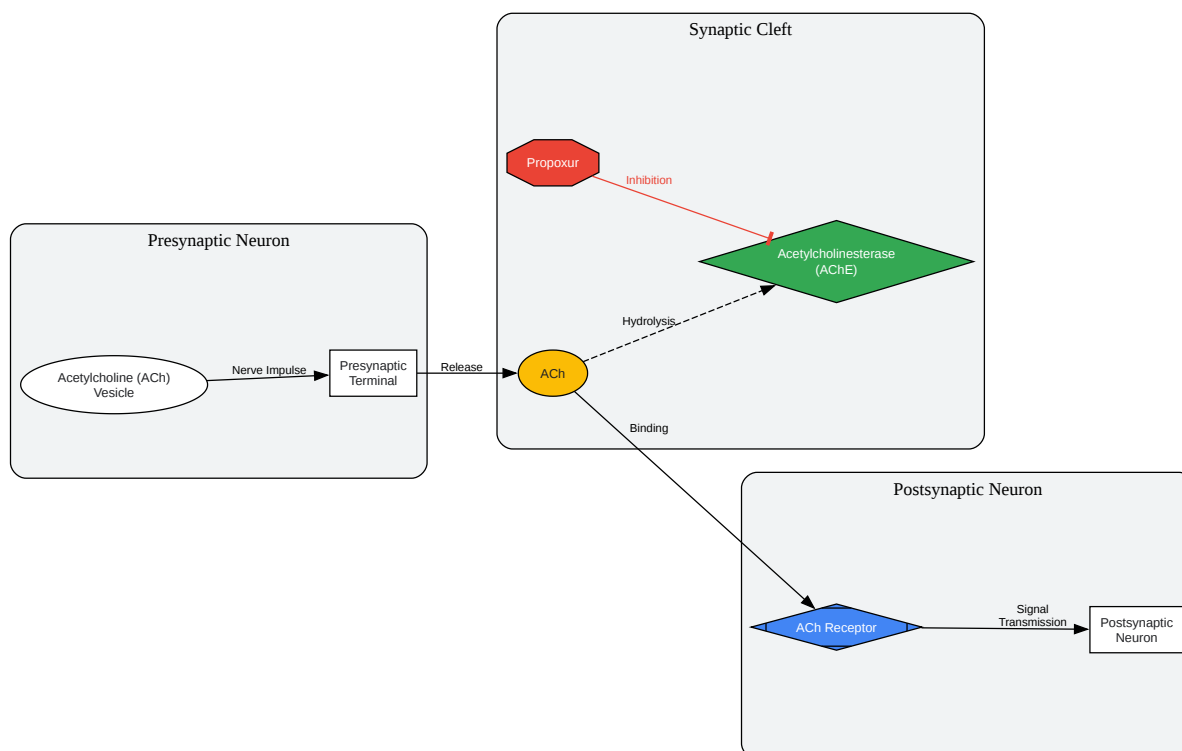
- The reaction is exothermic and the temperature should be controlled.
- After the addition of MIC is complete, the reaction mixture is typically stirred for a period to ensure complete reaction.
- The resulting product, propoxur, can then be purified through appropriate methods such as crystallization.

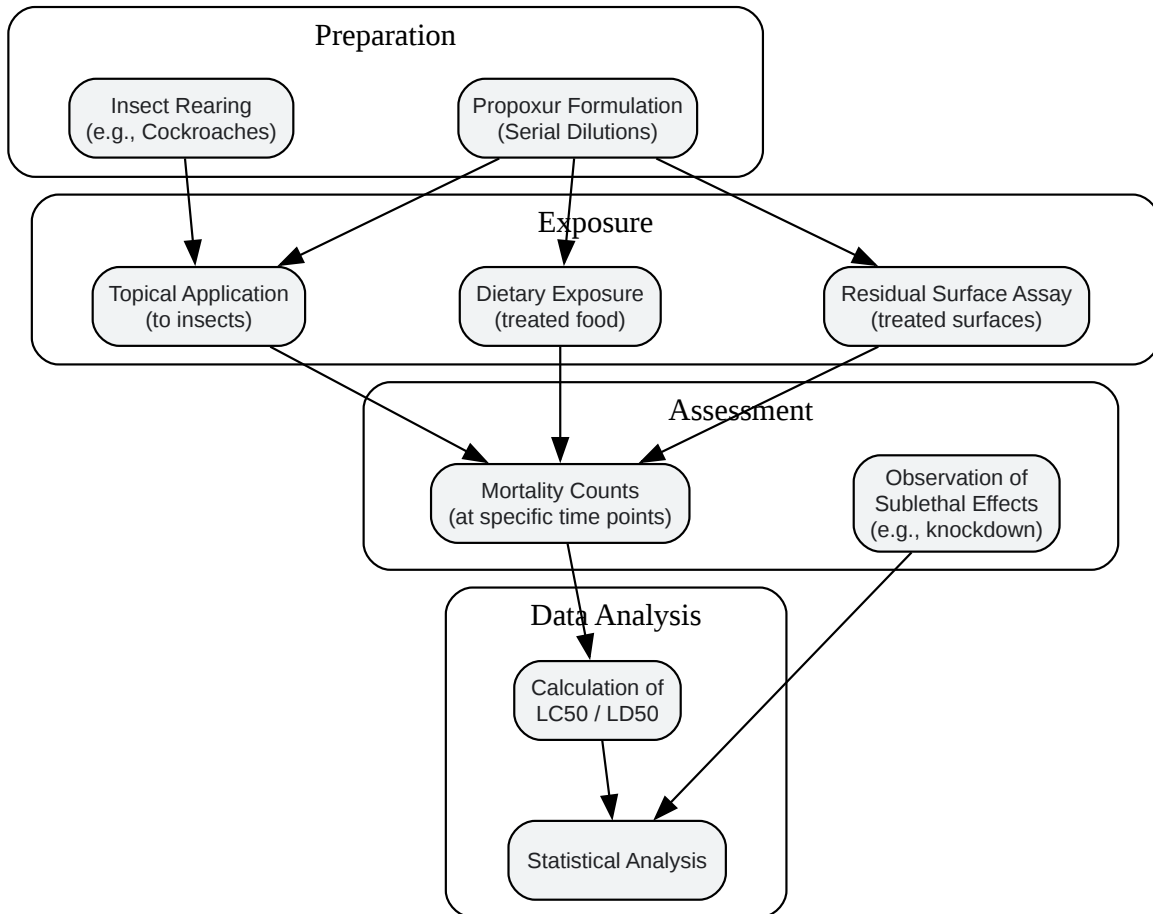
## Mechanism of Action: Acetylcholinesterase Inhibition

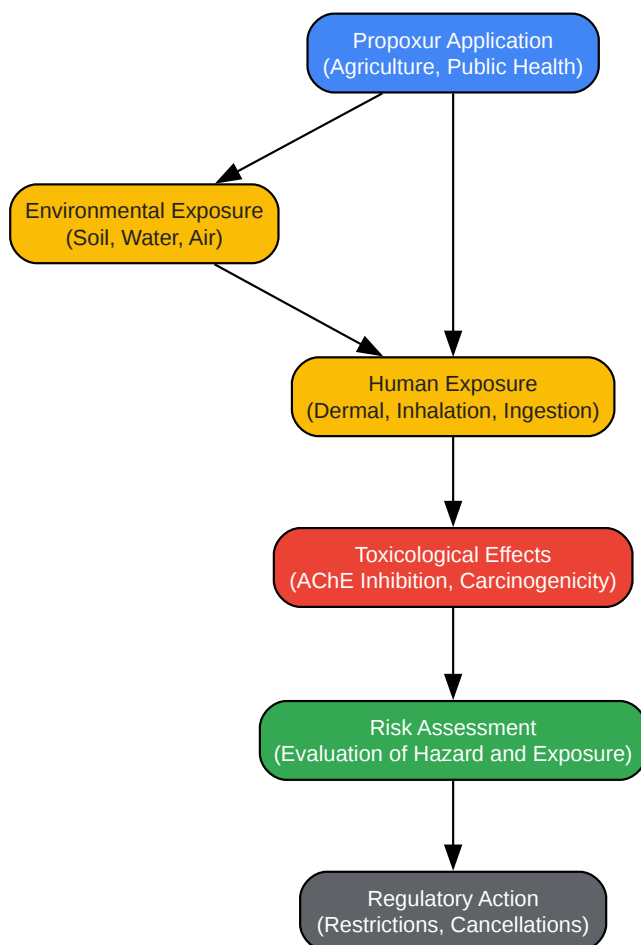
The primary mode of action of propoxur is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3][6] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at synaptic junctions.[7]

By inhibiting AChE, propoxur leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors.[4][7] This disruption of normal nerve impulse transmission results in the toxic effects observed in insects, including irritability, tremors, incoordination, convulsions, paralysis, and ultimately, death.[7] The inhibition of AChE by carbamates like propoxur is due to the carbamoylation of the active site of the enzyme, forming an unstable complex that is, however, reversible.[6][7]

## Signaling Pathway: Cholinergic Synapse Disruption







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